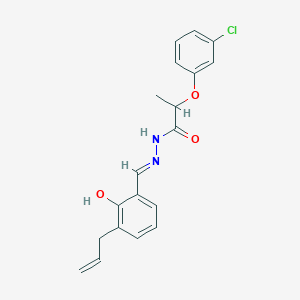
N'-(3-allyl-2-hydroxybenzylidene)-2-(3-chlorophenoxy)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-allyl-2-hydroxybenzylidene)-2-(3-chlorophenoxy)propanohydrazide, also known as AHPH, is a compound that has been extensively studied for its potential applications in various scientific fields. AHPH is a hydrazide derivative that contains both a benzylidene and a chlorophenoxy group. It is synthesized using a specific method that involves the reaction between 3-allyl-2-hydroxybenzaldehyde and 3-chlorophenoxypropionic acid hydrazide.
Mechanism of Action
The mechanism of action of N'-(3-allyl-2-hydroxybenzylidene)-2-(3-chlorophenoxy)propanohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes such as cyclooxygenase and lipoxygenase. This compound has also been shown to modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects such as reducing oxidative stress, inhibiting inflammation, and inducing apoptosis in cancer cells. This compound has also been shown to modulate various signaling pathways involved in cancer progression such as the PI3K/AKT and MAPK pathways.
Advantages and Limitations for Lab Experiments
One of the advantages of N'-(3-allyl-2-hydroxybenzylidene)-2-(3-chlorophenoxy)propanohydrazide is its ability to form stable complexes with metal ions, which makes it a potential candidate for drug delivery systems. This compound also exhibits various biological activities that make it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the study of N'-(3-allyl-2-hydroxybenzylidene)-2-(3-chlorophenoxy)propanohydrazide. One of the potential directions is the development of new drug delivery systems using this compound. Another potential direction is the study of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, the study of this compound in animal models is needed to further understand its potential applications in various diseases.
Synthesis Methods
The synthesis of N'-(3-allyl-2-hydroxybenzylidene)-2-(3-chlorophenoxy)propanohydrazide involves the reaction between 3-allyl-2-hydroxybenzaldehyde and 3-chlorophenoxypropionic acid hydrazide in the presence of a catalyst. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using various techniques such as recrystallization or column chromatography. The yield of this compound can be increased by optimizing the reaction conditions such as temperature, time, and reactant ratios.
Scientific Research Applications
N'-(3-allyl-2-hydroxybenzylidene)-2-(3-chlorophenoxy)propanohydrazide has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit various biological activities such as antioxidant, anti-inflammatory, and anticancer properties. This compound has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
properties
IUPAC Name |
2-(3-chlorophenoxy)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-3-6-14-7-4-8-15(18(14)23)12-21-22-19(24)13(2)25-17-10-5-9-16(20)11-17/h3-5,7-13,23H,1,6H2,2H3,(H,22,24)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQXONQWOGHRFF-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC(=C1O)CC=C)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC(=C1O)CC=C)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopropyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6025784.png)
![1-(2-{[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}ethyl)-3-piperidinol](/img/structure/B6025788.png)
![3-nitro-N-[4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6025790.png)
![methyl 4-({3-[3-(4-morpholinyl)-3-oxopropyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B6025804.png)
![4-({[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}methyl)benzenesulfonamide](/img/structure/B6025815.png)
![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-propanamine](/img/structure/B6025816.png)
![N-isopropyl-1'-[(1-methyl-2-piperidinyl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B6025829.png)
![7-(2,3-difluorobenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6025839.png)
![4-hydroxy-6-methyl-3-[7-(2-pyridinyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-2H-pyran-2-one](/img/structure/B6025847.png)
![N-(4'-methoxy-2-biphenylyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6025850.png)
![{2-[(3-chloro-4,5-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6025857.png)
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6025877.png)
![2-[(4-chlorophenyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6025878.png)
![2-chloro-N-(4-{[(cyclohexylcarbonyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B6025879.png)